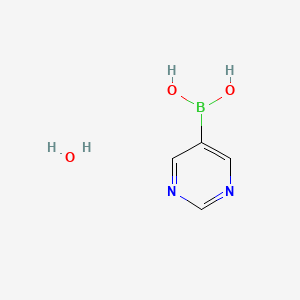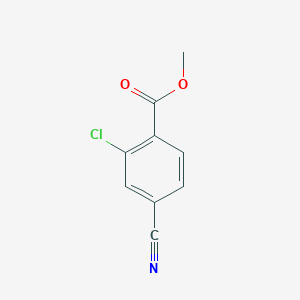
2-氯-4-氰基苯甲酸甲酯
概述
描述
Methyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-4-cyanobenzoate consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 .科学研究应用
用于杀菌剂递送的纳米颗粒系统:与 2-氯-4-氰基苯甲酸甲酯相关的甲苯咪唑和戊唑醇已被用于农业应用中的固体脂质纳米颗粒和聚合物纳米胶囊。这些系统提供了优势,例如提高了对作用部位的递送、降低了环境毒性以及增强了杀菌剂的稳定性 (Campos 等,2015)。
结构和理论分析:对与 2-氯-4-氰基苯甲酸甲酯类似的化合物 4-羟基苯甲酸甲酯的研究涉及单晶 X 射线结构测定和 Hirshfeld 表面分析。这项研究对于理解此类分子的药学活性至关重要 (Sharfalddin 等,2020)。
化学合成:研究探索了涉及类似化合物的各种合成路线和反应,例如苯酚和苯胺的氧化性脱芳构化,突出了这些化合物在合成化学中的重要性 (Quideau 等,2005)。
钯催化的羰基化:涉及与 2-氯-4-氰基苯甲酸甲酯在结构上相关的 4-取代 2-碘苯胺衍生物的钯催化羰基化的研究对于形成各种化合物具有重要意义,显示了这些反应在有机合成中的多功能性 (Ács 等,2006)。
光转化研究:对与 2-氯-4-氰基苯甲酸甲酯相关的化合物 4-氯-2-甲基苯酚在不同水条件下的光转化研究提供了对环境光降解过程的见解。这对于了解此类化合物的环境归宿至关重要 (Vialaton 等,1998)。
新型化合物的合成:已经开发了使用 2-氯-5-乙氧羰基氨基-4-氟苯甲酸甲酯合成 4H-1,4-苯并恶嗪等化合物的创新合成方法,展示了创造新分子和探索其性质的潜力 (Kudo 等,1996)。
安全和危害
属性
IUPAC Name |
methyl 2-chloro-4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBUNHGODEJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707089 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-cyanobenzoate | |
CAS RN |
98592-34-8 | |
| Record name | Methyl 2-chloro-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)
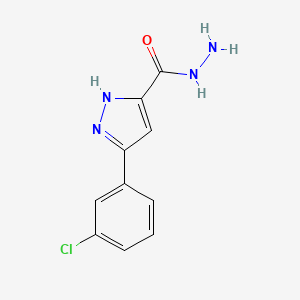
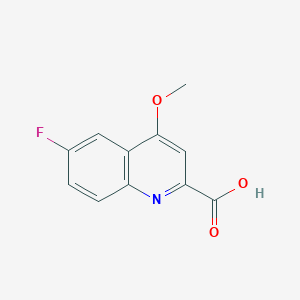
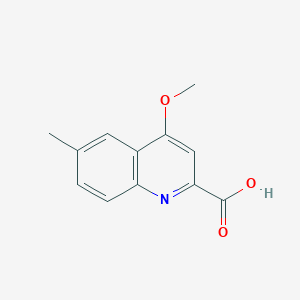
![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)
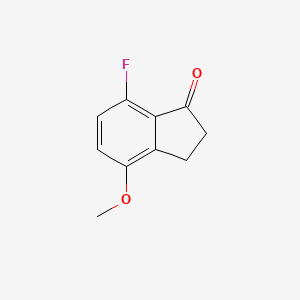
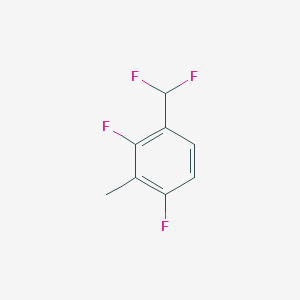
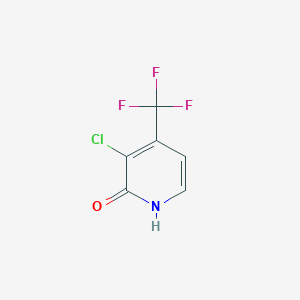
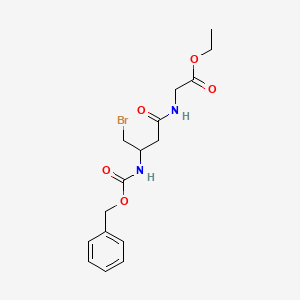
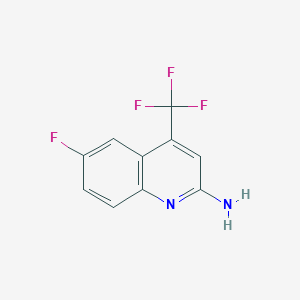
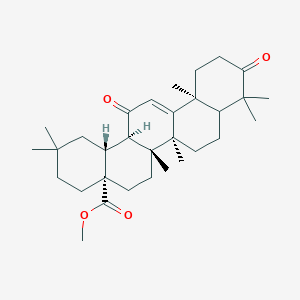
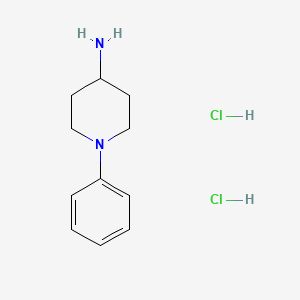
![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
